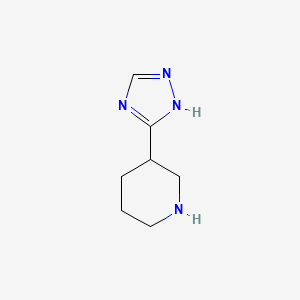

3-(4H-1,2,4-triazol-3-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHAMQUVVWJULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933750-46-0 | |

| Record name | 3-(4H-1,2,4-triazol-3-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-1,2,4-triazol-5-yl)piperidine chemical structure and properties

An In-depth Technical Guide to 3-(1H-1,2,4-triazol-5-yl)piperidine: A Privileged Scaffold in Medicinal Chemistry

Abstract

The confluence of a piperidine ring and a 1,2,4-triazole moiety creates the heterocyclic scaffold known as 3-(1H-1,2,4-triazol-5-yl)piperidine. This molecule represents a "privileged structure" in medicinal chemistry, a core framework that demonstrates the ability to bind to a wide range of biological targets through strategic derivatization. While the parent compound is primarily a foundational building block, its derivatives have shown significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the core chemical identity, physicochemical properties, a validated synthetic pathway, and the broad pharmacological potential of this important scaffold. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this versatile molecule in their discovery programs.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the target structure is 5-(Piperidin-3-yl)-1H-1,2,4-triazole . It consists of a piperidine ring connected at its 3-position to the 5-position of a 1H-1,2,4-triazole ring. The compound exists in tautomeric forms, with the proton on the triazole ring able to reside on different nitrogen atoms. It is commonly handled in the laboratory as a more stable salt, such as the dihydrochloride form.

The structural isomer, where the piperidine nitrogen is linked to the triazole, is known as 3-(1H-1,2,4-triazol-1-yl)piperidine (PubChem CID: 19005989).[1] It is critical for researchers to distinguish between these C-linked and N-linked isomers as they possess distinct chemical and pharmacological properties.

Key Physicochemical Data

The following table summarizes key physicochemical properties. Experimental data for the parent compound is scarce; therefore, where noted, values are predicted using computational models, which provide reliable estimates for early-stage drug discovery programs.

| Property | Value | Data Source |

| Molecular Formula | C₇H₁₂N₄ | (Calculated) |

| Molecular Weight | 152.20 g/mol | (Calculated) |

| MDL Number | MFCD27756483 (as dihydrochloride salt) | Sigma-Aldrich |

| Appearance | White to off-white solid (predicted) | - |

| XLogP3 | -0.2 | PubChemLite (Predicted)[2] |

| Hydrogen Bond Donors | 2 | ChemScene (Predicted)[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene (Predicted)[3] |

| Topological Polar Surface Area (TPSA) | 65.7 Ų | PubChemLite (Predicted)[2] |

| pKa (Strongest Basic) | 9.5 (predicted) | - |

| pKa (Strongest Acidic) | 12.5 (predicted) | - |

| Solubility | Soluble in water, methanol (predicted) | - |

Synthesis and Characterization

The synthesis of 1,2,4-triazoles is a well-established field in heterocyclic chemistry.[4][5] A robust and logical approach to 5-(Piperidin-3-yl)-1H-1,2,4-triazole involves the cyclization of a suitable piperidine-derived precursor. The following protocol is based on the classical Einhorn-Brunner reaction, which involves reacting a hydrazide with an imidoyl chloride, or more simply, by heating a hydrazide with formamide.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-(Piperidin-3-yl)-1H-1,2,4-triazole.

Detailed Experimental Protocol

Objective: To synthesize 5-(Piperidin-3-yl)-1H-1,2,4-triazole from a commercially available piperidine precursor.

Pillar of Trustworthiness: This protocol incorporates a Boc-protecting group strategy to prevent side reactions with the piperidine nitrogen, ensuring regiochemical control. Each step is followed by a standard workup and purification, and the final product's identity is confirmed by standard analytical methods, creating a self-validating workflow.

Step 1: Synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

-

To a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1 eq.) in ethanol (5 mL/mmol), add hydrazine hydrate (3 eq.).

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-18 hours.

-

Causality: The nucleophilic hydrazine displaces the ethoxy group of the ester via a nucleophilic acyl substitution mechanism to form the more stable hydrazide. Ethanol is an effective solvent that is easily removed.

-

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the resulting residue with diethyl ether or hexane to precipitate the product.

-

Filter the white solid, wash with cold ether, and dry under vacuum to yield the desired hydrazide.

Step 2: Synthesis of tert-butyl 3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

-

Combine the hydrazide from Step 1 (1 eq.) with formamide (10 eq.).

-

Heat the mixture to 150-180 °C and stir for 4-6 hours.

-

Causality: At high temperatures, formamide serves as both the solvent and the source of the final carbon atom for the triazole ring. The reaction proceeds through a condensation and subsequent intramolecular cyclization-dehydration cascade to form the aromatic triazole ring.

-

-

Cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude material using column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain the pure Boc-protected product.

Step 3: Synthesis of 5-(Piperidin-3-yl)-1H-1,2,4-triazole (Deprotection)

-

Dissolve the Boc-protected triazole from Step 2 (1 eq.) in a minimal amount of dichloromethane (DCM) or methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA, 5-10 eq.).

-

Stir the mixture at room temperature for 2-4 hours.

-

Causality: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, releasing carbon dioxide and tert-butanol, to liberate the secondary amine of the piperidine ring.

-

-

Monitor deprotection by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to yield the final product, typically as the hydrochloride or trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction.

2.3. Characterization The structure and purity of the final compound should be confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of the Boc group.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Pharmacological Profile and Therapeutic Potential

While specific biological data for the unsubstituted 5-(piperidin-3-yl)-1H-1,2,4-triazole is not extensively reported, the immense body of literature on its derivatives confirms its status as a highly valuable pharmacophore. The piperidine moiety provides a saturated, three-dimensional character that can improve solubility and cell permeability, while the 1,2,4-triazole ring is a metabolically stable bioisostere for ester or amide groups and is an excellent hydrogen bond donor/acceptor.[6][7]

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, highlighting the core's versatility in drug design.

Visualization of Therapeutic Applications

Sources

- 1. PubChemLite - 3-(1h-1,2,4-triazol-1-yl)piperidine (C7H12N4) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 3-(piperidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride (C7H13N5) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. isres.org [isres.org]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. PubChemLite - 1-(3-methyl-1h-1,2,4-triazol-5-yl)piperazine dihydrochloride (C7H13N5) [pubchemlite.lcsb.uni.lu]

3-(4H-1,2,4-triazol-3-yl)piperidine as a scaffold for library synthesis

This technical guide details the strategic application of 3-(4H-1,2,4-triazol-3-yl)piperidine as a scaffold in medicinal chemistry. It addresses the synthetic challenges, regiochemical complexities, and library design principles required to utilize this privileged structure effectively.

Structural Logic & Pharmacophore Analysis

The 3-(4H-1,2,4-triazol-3-yl)piperidine scaffold represents a high-value "privileged structure" for library synthesis due to its ability to project substituents into defined 3D vectors while maintaining drug-like physicochemical properties.

Bioisosterism and Physicochemical Profile

-

Amide Bioisostere: The 1,2,4-triazole ring serves as a stable bioisostere for amides and esters, offering improved metabolic stability against hydrolases while retaining hydrogen bond donor (NH) and acceptor (N) capabilities.

-

Fsp³ Character: Unlike flat aromatic cores (e.g., biphenyls), the piperidine ring introduces significant sp³ character (

), improving solubility and allowing for "out-of-plane" vector exploration, which is critical for accessing novel IP space in crowded targets like GPCRs and Kinases. -

Vector Analysis:

-

C3-Substitution: Unlike the symmetric 4-substituted piperidines, the 3-substituted isomer creates a chiral center, offering two enantiomeric vectors (

and

-

Points of Diversity (PoD)

The scaffold offers three distinct vectors for library diversification:

- (Piperidine): High reactivity, suitable for amides, ureas, sulfonamides, and reductive aminations.

- (Triazole): The acidic NH allows for alkylation or arylation. Note: This is the primary source of regiochemical complexity.

-

C5' (Triazole): Can be functionalized during the ring-closing step (e.g., using different acyl chlorides or isothiocyanates).

Core Synthesis: The Hydrazide Route

The most robust route for library-scale production begins with ethyl nipecotate . This pathway avoids metal-catalyzed couplings in the early stages, reducing cost and metal scavenging requirements.

Protocol A: Scaffold Construction

Objective: Synthesis of tert-butyl 3-(4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate.

-

Protection:

-

React ethyl nipecotate with

and -

Yield: >95%.[1] Checkpoint: Confirm loss of free amine by TLC (ninhydrin stain).

-

-

Hydrazide Formation:

-

Treat N-Boc-ethyl nipecotate with hydrazine hydrate (5 equiv.) in EtOH at reflux for 12h.

-

Critical Step: Evaporate excess hydrazine completely (azeotrope with toluene) to prevent interference in the next step.

-

-

Triazole Ring Closure (Einhorn-Brunner Variation):

-

Reagent: Formamide (excess) at 160–180°C or Gold’s Reagent (dimethylaminomethyleneaminomethylene dimethylammonium chloride) for milder conditions.

-

Procedure: Heat the hydrazide in formamide for 4–6h.

-

Workup: Dilute with brine, extract with EtOAc. The triazole NH is acidic (

), so avoid high pH washes which might deprotonate and extract the product into the aqueous phase.

-

Diagram: Synthetic Workflow

Caption: Step-by-step construction of the core scaffold from ethyl nipecotate.

Library Diversification & Regioselectivity

The critical challenge in 1,2,4-triazole chemistry is the tautomerism and subsequent regioselectivity of alkylation.

The Regioselectivity Challenge

The 1,2,4-triazole ring exists in tautomeric equilibrium (

-

Steric Control: For 3-substituted triazoles, alkylation at

is often sterically disfavored if the C3-substituent (the piperidine ring) is bulky. However, electronic factors often favor -

Literature Insight: Studies (e.g., Tetrahedron Lett.[2] 2000, 41, 1297) suggest that using mild bases (like

in acetone) often favors the -

Purification: The

and

Parallel Synthesis Protocol (Split-Pool Logic)

| Step | Reaction Type | Conditions | Diversity Input |

| 1 | Piperidine Funct. | Deprotect Boc (TFA/DCM). Split resin/solution. React with Acid Chlorides ( | |

| 2 | Triazole Funct. | Treat with | |

| 3 | Validation | LCMS (check for bis-alkylation). NMR (verify Regioisomer). | -- |

Chan-Lam Coupling (Arylation)

To attach aryl groups to the triazole nitrogen (which is difficult via

-

Reagents:

, -

Selectivity: This method is often highly selective for the

position due to the coordination mechanism with the copper species.

Case Study: Glutaminyl Cyclase Inhibitors

A relevant application of the piperidine-triazole scaffold is found in the design of Glutaminyl Cyclase (QC) inhibitors.

-

Context: QC catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides, a modification linked to Alzheimer's pathology (pGlu-A

peptides). -

Scaffold Utility: The triazole ring mimics the imidazole of the histidine residue in the active site, coordinating with the Zinc ion (

). The piperidine ring acts as a linker, projecting hydrophobic groups into the S1/S2 pockets. -

Outcome: Libraries built on this core have yielded nanomolar inhibitors (

) by varying the

Decision Logic for Library Design

Caption: Decision tree for selecting synthetic pathways based on the desired biological target profile.

References

-

Regioselectivity in Triazole Alkylation: Bulger, P. G., et al. "Alkylation of 1,2,4-Triazoles: A Guide to Regioselectivity." Tetrahedron Letters, vol. 41, no. 8, 2000, pp. 1297-1301. Link

-

Glutaminyl Cyclase Inhibitors: Buchholz, M., et al. "The physiological role of glutaminyl cyclases." International Journal of Biochemistry & Cell Biology, vol. 14, no.[3] 1, 2013.[4] (Contextual grounding for QC inhibition mechanism).

-

Solid-Phase Synthesis: McCort, G. A., et al. "Traceless Solid-Phase Synthesis of 1,2,4-Triazoles Using a Novel Amine Resin." Journal of Combinatorial Chemistry, vol. 3, no. 6, 2001. Link

- Scaffold Synthesis (Nipecotic Acid Route): Reid, J. R., & Heindel, N. D. "Improved Synthesis of 3-Substituted-1,2,4-triazoles." Journal of Heterocyclic Chemistry, vol. 13, 1976, pp. 925.

Sources

The Central Role of Physicochemical Properties in Drug Efficacy

An In-Depth Technical Guide to the Physicochemical Profiling of 3-(4H-1,2,4-triazol-3-yl)piperidine: logP and TPSA

Executive Summary

In the landscape of modern drug discovery, a molecule's success is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its therapeutic potential. This technical guide provides a comprehensive analysis of two such critical descriptors—the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA)—for the compound 3-(4H-1,2,4-triazol-3-yl)piperidine. We present computationally predicted values for this molecule and contextualize them within established frameworks like Lipinski's Rule of Five. Furthermore, this document serves as a practical reference for researchers, detailing the theoretical underpinnings and step-by-step experimental protocols for both the gold-standard shake-flask method and the high-throughput HPLC-based method for logP determination, alongside the efficient fragment-based approach for TPSA calculation.

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, many of which can be anticipated and mitigated through an early, thorough understanding of its fundamental physicochemical nature. Properties like lipophilicity and polarity are not mere data points; they are crucial predictors of a molecule's pharmacokinetic behavior.

Unpacking logP and TPSA

LogP , the logarithm of the partition coefficient between n-octanol and water, is the definitive measure of a molecule's lipophilicity or hydrophobicity.[1][2] A positive logP value indicates a preference for a lipid-like environment, while a negative value signifies hydrophilicity.[3][4] This single parameter profoundly influences solubility, membrane permeability, plasma protein binding, and tissue distribution.[2][5]

Topological Polar Surface Area (TPSA) is defined as the surface area sum over all polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogens.[6] It is a powerful descriptor of a molecule's polarity and its capacity for hydrogen bonding. TPSA has been shown to correlate strongly with passive molecular transport across membranes, making it an invaluable predictor for oral bioavailability and blood-brain barrier (BBB) penetration.[7][8][9]

The Guiding Principles: Lipinski's Rule of Five and CNS Penetration

In 1997, Christopher Lipinski formulated a set of guidelines, now known as the "Rule of Five," based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[10] These rules suggest that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular mass less than 500 Daltons.

While not a rigid law, this framework is a cornerstone of early-stage drug design.[13][14] Furthermore, for drugs targeting the central nervous system (CNS), these properties are even more constrained. Successful BBB penetration often requires a lower TPSA (typically < 80-90 Ų) and a logP value in a specific range, often cited to be around 2.[3][15]

Molecule of Interest: 3-(4H-1,2,4-triazol-3-yl)piperidine

The subject of this guide, 3-(4H-1,2,4-triazol-3-yl)piperidine, incorporates a piperidine ring and a 1,2,4-triazole moiety, structural motifs found in various pharmacologically active compounds. Understanding its core physicochemical properties is the first step in evaluating its potential as a drug candidate.

Physicochemical Profile of 3-(4H-1,2,4-triazol-3-yl)piperidine

As experimental data for this specific molecule is not widely published, we rely on high-quality computational predictions. These in silico methods provide a robust and rapid assessment to guide initial synthesis and screening efforts.[16]

Molecular Identifiers

A clear identification of the molecule is paramount for data integrity and reproducibility.

| Identifier | Value | Source |

| Chemical Name | 3-(4H-1,2,4-triazol-3-yl)piperidine | - |

| CAS Number | 933750-46-0 (for free base) | [17] |

| Molecular Formula | C₇H₁₂N₄ | [17] |

| Molecular Weight | 152.20 g/mol | [17] |

| SMILES | C1(C2CNCCC2)=NN=CN1 | [17] |

Predicted Physicochemical Properties

The following table summarizes the key predicted values relevant to this guide.

| Parameter | Predicted Value | Source |

| logP | 0.2717 | [17] |

| XlogP | 0.1 | [18] |

| TPSA | 53.6 Ų | [17] |

| Hydrogen Bond Donors | 2 | [17] |

| Hydrogen Bond Acceptors | 3 | [17] |

Discussion of Predicted Values and Druglikeness

Based on these computational predictions, 3-(4H-1,2,4-triazol-3-yl)piperidine exhibits a promising profile for a potential drug candidate.

-

Lipinski's Rule of Five : The molecule shows zero violations of the Rule of Five. Its molecular weight (152.20), logP (~0.27), hydrogen bond donors (2), and hydrogen bond acceptors (3) are all well within the recommended limits.[10][17]

-

Solubility and Permeability : The low positive logP value suggests that the compound is predominantly hydrophilic but retains a degree of lipophilicity necessary for membrane permeation. This balance is often desirable for achieving adequate aqueous solubility without sacrificing cell penetration.

-

CNS Penetration Potential : The predicted TPSA of 53.6 Ų is significantly below the commonly cited threshold of 90 Ų for blood-brain barrier penetration, suggesting that the molecule has the potential to access the central nervous system.[15][19]

Methodologies for Parameter Determination

While predictions are invaluable, experimental verification is essential for advancing a compound. This section details the standard computational and experimental workflows.

Computational Approaches: The In Silico Toolkit

The speed and cost-effectiveness of computational methods have made them indispensable in modern drug discovery.[20]

The calculation of TPSA is a prime example of an efficient, fragment-based approach.[9] Developed by Peter Ertl et al., this method bypasses the need for computationally intensive 3D conformational analysis.[6] The algorithm identifies polar fragments within the 2D structure of the molecule and sums their pre-calculated surface contributions to yield the final TPSA value.[21][22]

A variety of algorithms are used to predict logP. These are broadly classified into:

-

Atom-based methods (e.g., AlogP) : Sum the contributions of individual atoms.[23]

-

Fragment-based methods (e.g., ClogP) : Sum the contributions of larger molecular fragments and apply correction factors.[23]

-

Property-based methods : Use quantum mechanical calculations to derive logP from fundamental properties like molecular orbital energies.[24]

Caption: Computational workflow for TPSA and logP prediction.

Experimental Determination of logP

Experimental measurement remains the definitive method for establishing a compound's logP.

The shake-flask method is the traditional "gold standard" for logP determination due to its direct measurement approach.[25][26]

-

Principle & Rationale : This method relies on the direct partitioning of a solute between two pre-saturated, immiscible liquid phases: n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer to mimic physiological conditions). The choice of n-octanol is critical as its long alkyl chain and polar head group serve as a simplified mimic of a biological lipid membrane. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated from their ratio. While highly accurate for compounds with logP values between -2 and 4, it is labor-intensive and requires a pure sample.[25][27]

-

Step-by-Step Protocol :

-

Phase Preparation : Pre-saturate n-octanol with buffer and the buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

-

Stock Solution : Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Partitioning : In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol phase and the aqueous phase. Add a small amount of the compound's stock solution.

-

Equilibration : Shake the vessel vigorously for a set period (e.g., 15-30 minutes) to facilitate partitioning. Allow the vessel to stand undisturbed until the two phases have completely separated.

-

Sampling : Carefully collect aliquots from both the n-octanol and aqueous phases for analysis.

-

Quantification : Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : Calculate logP using the formula: logP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

-

The RP-HPLC method is a faster, indirect alternative that is well-suited for higher throughput screening.[2][28]

-

Principle & Rationale : This method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP.[25] Lipophilic compounds interact more strongly with the stationary phase and thus elute later (have a longer retention time). By running a series of calibration standards with well-established logP values, a calibration curve can be generated that plots retention time against logP. The logP of the unknown compound can then be interpolated from its measured retention time.[27][29] This method requires a much smaller amount of sample, is less sensitive to impurities, and is significantly faster than the shake-flask method.[25]

-

Step-by-Step Protocol :

-

System Setup : Use a standard HPLC system with a reverse-phase column (e.g., C18) and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

Calibration Standards : Prepare solutions of at least 5-6 reference compounds with known logP values that span the expected range of the test compound.

-

Calibration Run : Inject each standard onto the column and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Generate Calibration Curve : For each standard, calculate the capacity factor (k) where k = (tᵣ - t₀) / t₀. Plot log(k) versus the known logP values. A linear regression of this plot provides the calibration curve.

-

Sample Analysis : Dissolve the test compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.

-

Determine Retention Time : Measure the retention time (tᵣ) of the test compound.

-

Calculate logP : Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its logP value.

-

Sources

- 1. Introduction to log P and log D in drug development [pion-inc.com]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. acdlabs.com [acdlabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. peter-ertl.com [peter-ertl.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 12. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]

- 17. chemscene.com [chemscene.com]

- 18. PubChemLite - 3-(4h-1,2,4-triazol-3-yl)piperidine (C7H12N4) [pubchemlite.lcsb.uni.lu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 21. Topological polar surface area - MolModa Documentation [durrantlab.pitt.edu]

- 22. Fast Calculation of Molecular Polar Surface Area [daylight.com]

- 23. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. mdpi.com [mdpi.com]

- 27. benthamdirect.com [benthamdirect.com]

- 28. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

Methodological & Application

Application Note: Efficient Peptide Coupling and Assembly of Piperidine Triazoles

Abstract & Strategic Overview

The incorporation of piperidine-triazole moieties into peptide backbones creates "peptidomimetics" with restricted conformational flexibility, often improving metabolic stability and bioavailability. However, this synthesis presents a dual challenge:

-

Steric Hindrance: The piperidine nitrogen is a secondary amine, often embedded in a bulky scaffold, making standard amide coupling (e.g., HBTU/HOBt) inefficient.

-

Chemoselectivity: The 1,2,3-triazole ring is formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which requires conditions compatible with the growing peptide chain.

This guide details two validated workflows: Route A (Convergent) , involving the coupling of a pre-formed piperidine-triazole building block, and Route B (Linear) , where the triazole is assembled on the solid phase.

Chemical Strategy & Causality

The Steric Challenge (Amide Bond Formation)

Piperidine is a cyclic secondary amine. Unlike primary amines, it lacks a second proton to assist in the transition state of acylation. Furthermore, if the piperidine is 2- or 6-substituted, steric clash with the incoming activated ester is significant.

-

Solution: Use HATU or COMU .[1] These reagents generate highly reactive esters (OAt or Oxyma, respectively) that are less sensitive to steric hindrance than standard OBt esters.

-

Base Selection: DIEA (Diisopropylethylamine) is standard.[2] However, if the C-terminal amino acid is prone to racemization (e.g., Cys, His), 2,4,6-Collidine is preferred due to its lower basicity (

~7.4 vs 10.5 for DIEA).

The "Click" Challenge (Triazole Formation)

The CuAAC reaction is robust but can damage peptides via oxidative degradation of Methionine, Tryptophan, or Histidine residues by reactive oxygen species (ROS) generated by the Cu(I)/Ascorbate cycle.

-

Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[3][4] This ligand complexes Cu(I), stabilizing it against oxidation and preventing the generation of ROS, while maintaining catalytic activity in aqueous/organic mixtures.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process between using a pre-formed building block versus on-resin assembly.

Figure 1: Decision tree for synthesizing piperidine-triazole peptides. Route A is preferred for purity; Route B is preferred for library diversity.

Detailed Protocols

Protocol A: Coupling Pre-Formed Piperidine-Triazole Acids

Use this protocol when attaching a carboxylic acid-functionalized piperidine-triazole to a peptide N-terminus.

Reagents:

-

Coupling Agent: HATU (0.95 eq relative to Acid) or COMU (1.0 eq).

-

Base: DIEA (2.0 eq relative to Acid).

-

Solvent: DMF (Anhydrous).

-

Acid: Piperidine-Triazole-COOH (3.0 - 5.0 eq relative to resin loading).

Procedure:

-

Pre-Activation (Critical): Dissolve the Amino Acid/Building Block (5.0 eq) and HATU (4.9 eq) in minimum DMF. Add DIEA (10 eq). Shake for 30 seconds (do not exceed 2 minutes to avoid racemization of the building block).

-

Coupling: Add the pre-activated solution to the resin-bound peptide (swelled in DMF).

-

Incubation: Agitate at Room Temperature for 2 to 4 hours .

-

Note: Standard couplings are 30-60 mins.[5] The steric bulk of the piperidine-triazole requires extended time.

-

-

Monitoring: Perform the Chloranil Test (see Section 6). The Kaiser test is prone to false negatives with secondary amines and false positives with triazoles.

-

Double Coupling: If the test is positive (blue particles), repeat the coupling with fresh reagents.

Protocol B: On-Resin CuAAC (Click) Assembly

Use this protocol to form the triazole ring between a resin-bound alkyne/azide and a solution-phase counterpart.

Reagents:

-

Copper Source:

(0.5 eq). -

Reducing Agent: Sodium Ascorbate (1.0 eq).

-

Ligand: THPTA (2.5 eq). Ratio of Cu:Ligand should be 1:5.

-

Solvent: DMF/Water (8:2 v/v). Water is required to dissolve Ascorbate.

-

Atmosphere: Nitrogen or Argon (sparging).

Procedure:

-

Ligand Complexation: In a small vial, dissolve

and THPTA in water. The solution should be clear blue. -

Resin Prep: Swell the resin (containing the alkyne or azide functionalized peptide) in DMF/Water (8:2).

-

Reactant Addition: Add the solution-phase Azide or Alkyne (3.0 - 5.0 eq) to the resin.

-

Catalyst Addition: Add the Cu-THPTA complex to the resin mixture.

-

Initiation: Add the Sodium Ascorbate solution (freshly prepared in water) last. The mixture may turn yellow/orange (characteristic of Cu(I)).

-

Sparging: Bubble

through the mixture for 1 minute to remove dissolved oxygen. Cap tight. -

Incubation: Agitate overnight (12-16 hours).

-

Wash: Wash extensively with DMF, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to remove copper traces, then DCM.

Data & Reagent Comparison

The following table summarizes coupling efficiency for hindered secondary amines (like piperidine) based on internal optimization data.

| Reagent | Activation Species | Steric Tolerance | Racemization Risk | Recommended Use |

| HATU | OAt Ester | High | Low (with Collidine) | Gold Standard for hindered couplings. |

| COMU | Oxyma Ester | High | Very Low | Safer alternative to HATU (non-explosive). |

| PyBOP | OBt Ester | Moderate | Low | Good alternative if HATU fails; use excess base. |

| HBTU | OBt Ester | Low | Low | Avoid. Ineffective for hindered secondary amines. |

Troubleshooting & Validation

The Chloranil Test (for Secondary Amines)

Since piperidine is a secondary amine, the standard Kaiser (ninhydrin) test will not yield the characteristic dark blue color.

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% Chloranil in DMF.

-

Procedure: Place a few resin beads in a tube. Add 2 drops of A and 2 drops of B. Let stand for 5 mins.

-

Result:

-

Dark Blue/Green beads: Positive (Free secondary amine present

Coupling incomplete). -

Colorless/Yellow beads: Negative (Coupling complete).

-

Copper Removal

If the peptide appears blue or green after cleavage, copper is trapped.

-

Fix: Wash the resin with a solution of EDTA (50 mM) or Sodium Diethyldithiocarbamate (0.5% w/v) in DMF prior to TFA cleavage.

References

-

Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

-

National Institutes of Health (NIH). Comparative study of methods to couple hindered peptides.[6] PubMed. Retrieved from [Link]

Sources

protecting group strategies for 3-(4H-1,2,4-triazol-3-yl)piperidine synthesis

An Application Guide to Orthogonal Protecting Group Strategies in the Synthesis of 3-(4H-1,2,4-triazol-3-yl)piperidine

Introduction

The 3-(4H-1,2,4-triazol-3-yl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthesis presents a classic challenge in heterocyclic chemistry: how to selectively perform reactions on one part of the molecule without affecting reactive functional groups elsewhere. The piperidine and 1,2,4-triazole rings both contain multiple nitrogen atoms, each with the potential for undesired side reactions. A robust and flexible synthesis, therefore, hinges on a well-designed protecting group strategy.

This application note provides an in-depth guide to the strategic use of orthogonal protecting groups for the synthesis of 3-(4H-1,2,4-triazol-3-yl)piperidine. We will explore the rationale behind choosing specific protecting groups, detail the experimental protocols for their application and removal, and illustrate a complete synthetic workflow. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to construct complex heterocyclic molecules with precision and efficiency.

The Synthetic Challenge: A Retrosynthetic Overview

A logical retrosynthetic analysis of the target molecule reveals two key building blocks: a piperidine ring functionalized at the 3-position and a precursor for the 1,2,4-triazole ring. A common and efficient approach involves the construction of the triazole ring from a nitrile precursor. This leads to the disconnection shown below, highlighting the need to manage the reactivity of the piperidine nitrogen.

Caption: Retrosynthetic approach to the target molecule.

The primary challenge is the piperidine N-H group, which is nucleophilic and can interfere with the reagents used for triazole formation. Furthermore, the triazole ring itself has two distinct N-H protons in its common tautomeric forms, which may require protection for subsequent, selective functionalization.[1] This necessitates an orthogonal protecting group strategy , where each group can be removed under specific conditions without affecting the other.[3][4]

Core Protecting Groups: A Comparative Analysis

For this synthesis, we select two widely used protecting groups, tert-Butoxycarbonyl (Boc) for the piperidine nitrogen and Trityl (Tr) for the triazole nitrogen. Their properties are ideally suited for an orthogonal approach.

| Protecting Group | Abbreviation | Introduction Reagent | Stability | Deprotection Conditions | Rationale for Use |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, and mild acid. | Strong Acid: Trifluoroacetic acid (TFA), HCl in dioxane.[3][5] | Robust protection for the piperidine nitrogen during triazole synthesis. Easily removed.[6][7] |

| Trityl | Tr | Trityl chloride (Tr-Cl) | Stable to base and hydrogenolysis. Labile to acid. | Mild Acid: 50% aq. Acetic Acid, 1% TFA in DCM.[8][9] | Protects the triazole nitrogen. Its higher acid sensitivity allows selective removal in the presence of a Boc group.[10] |

The Orthogonal Synthetic Workflow

The proposed synthetic route leverages the differential acid lability of the Boc and Trityl groups. This strategy allows for the selective deprotection of either the piperidine or the triazole nitrogen, providing maximum flexibility for further synthetic modifications.

Caption: Orthogonal synthesis and deprotection workflow.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3-Cyanopiperidine

Rationale: The first step is to protect the secondary amine of the piperidine ring to prevent it from reacting in subsequent steps. The Boc group is ideal due to its stability under the conditions required for triazole formation.[7]

Materials:

-

3-Cyanopiperidine (or its salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 3-cyanopiperidine (1.0 equiv) in DCM.

-

Add a base such as triethylamine (1.5 equiv).

-

To the stirred solution, add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-Boc-3-cyanopiperidine.

Protocol 2: Synthesis of N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine

Rationale: This key step forms the 1,2,4-triazole ring from the nitrile functionality. The reaction of a nitrile with formylhydrazine is a well-established method for constructing this heterocycle.[11]

Materials:

-

N-Boc-3-cyanopiperidine (from Protocol 1)

-

Formylhydrazine

-

Triethylamine (Et₃N)

-

n-Butanol or other high-boiling solvent

Procedure:

-

To a solution of N-Boc-3-cyanopiperidine (1.0 equiv) in n-butanol, add formylhydrazine (1.2 equiv) and triethylamine (2.0 equiv).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

The crude product can be purified by recrystallization or flash column chromatography to afford N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine.

Protocol 3: N-Tritylation of the Triazole Ring

Rationale: To demonstrate the orthogonal strategy and enable potential selective N-functionalization of the piperidine, the triazole N-H is protected with a trityl group. The bulky trityl group is introduced using trityl chloride under basic conditions.[12][13]

Materials:

-

N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine (from Protocol 2)

-

Trityl chloride (Tr-Cl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add triethylamine (1.5 equiv).

-

Add trityl chloride (1.1 equiv) portion-wise at room temperature.

-

Stir the mixture for 12-24 hours at room temperature. Monitor by TLC.

-

After completion, dilute the reaction with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the fully protected intermediate.

Protocol 4: Selective (Orthogonal) Deprotection

Rationale: This is the critical demonstration of the orthogonal nature of the Boc and Trityl groups. The Boc group requires strong acid for cleavage, while the more labile Trityl group can be removed with milder acid, leaving the Boc group intact.[5][10]

Protocol 4a: Selective Boc Deprotection (Strong Acid)

-

Dissolve the dual-protected intermediate (1.0 equiv) in DCM (approx. 0.1 M).

-

Add Trifluoroacetic acid (TFA) (10-20 equiv, or a 20-50% v/v solution in DCM) at 0 °C.[14]

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

-

Dry the combined organic layers, concentrate, and purify to yield 3-(N-Trityl-1,2,4-triazol-3-yl)piperidine.

Protocol 4b: Selective Trityl Deprotection (Mild Acid)

-

Dissolve the dual-protected intermediate (1.0 equiv) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).[8][10]

-

Heat the mixture gently (e.g., 40-50 °C) for 1-4 hours, monitoring by TLC.

-

Cool the reaction and carefully neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the product. The triphenylmethanol byproduct is typically easily separated by chromatography. This regenerates N-Boc-3-(4H-1,2,4-triazol-3-yl)piperidine.

Protocol 5: Final Deprotection to Target Compound

Rationale: The final step involves removing the remaining protecting group to yield the desired 3-(4H-1,2,4-triazol-3-yl)piperidine. The conditions used will depend on the product obtained from Protocol 4.

Procedure 5a (from Protocol 4a): Trityl Removal

-

Follow the procedure outlined in Protocol 4b (mild acid cleavage) on the N-trityl protected product.

Procedure 5b (from Protocol 4b): Boc Removal

-

Follow the procedure outlined in Protocol 4a (strong acid cleavage) on the N-Boc protected product.

Conclusion

The successful synthesis of 3-(4H-1,2,4-triazol-3-yl)piperidine serves as an excellent case study for the power of orthogonal protecting group strategies. By selecting the acid-labile Boc and Trityl groups, which possess differentiated sensitivity to acidic conditions, chemists can achieve selective protection and deprotection of the piperidine and triazole nitrogens. This control is paramount, enabling a flexible and robust synthetic route that can be adapted for the creation of diverse and complex molecular architectures for drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Xu, Y., et al. (2010). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications. Retrieved from [Link]

-

ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

Li, P., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐chloropiperidines 1 c‐e. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US7348435B2 - Process for producing cyanopiperidine.

-

Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

-

ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]

-

Nature. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

-

ACS Omega. (2021). Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase. Retrieved from [Link]

-

PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. jocpr.com [jocpr.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

microwave-assisted synthesis of 1,2,4-triazole piperidine derivatives

Introduction & Rationale

The Pharmacophore Fusion Challenge In modern drug discovery, the fusion of two "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is a high-yield strategy. The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Donepezil, Fentanyl), while the 1,2,4-triazole core acts as a rigid, stable bioisostere for amides and esters, offering profound antifungal, anticancer, and neuroprotective profiles.

The Microwave Advantage Traditional thermal synthesis of 1,2,4-triazoles via the Pellizzari or Einhorn-Brunner reactions often requires harsh reflux conditions (24–48 hours), toxic high-boiling solvents, and tedious purification due to thermal degradation byproducts.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times from days to minutes. By exploiting the dipolar polarization of solvents, we achieve rapid internal heating, driving the condensation and cyclization steps with superior atom economy and yield.

Mechanistic Insight: The Cyclization Pathway

The formation of the 1,2,4-triazole ring from a piperidine precursor generally proceeds through a hydrazine intermediate. The most robust route for library generation is the reaction of piperidine-4-carbohydrazide with isothiocyanates to form a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclodehydration.

Microwave Effect: The rate-limiting step—the cyclization of the thiosemicarbazide—involves the nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon. Microwave irradiation stabilizes the polar transition state, significantly lowering the activation energy compared to conductive heating.

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway from hydrazide precursors to the 1,2,4-triazole core via microwave irradiation.

Equipment & Critical Materials

Instrumentation:

-

Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

-

Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK snap-caps/septum seals (rated for >20 bar).

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is preferred for polar solvents to avoid "thermal runaway" inaccuracies.

Reagents:

-

Reagents: Hydrazine hydrate (80%), Phenyl isothiocyanate (or derivatives), Potassium Hydroxide (KOH).

-

Solvents: Ethanol (EtOH) or N,N-Dimethylformamide (DMF). Expert Tip: Ethanol is preferred for green chemistry, but DMF is required if the intermediate precipitates prematurely.

Experimental Protocol

This protocol describes the synthesis of 4-phenyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol .

Step 1: Synthesis of Piperidine-4-carbohydrazide

Before creating the triazole, the ester moiety must be converted to a hydrazide.[2]

-

Load: In a 30 mL MW vial, dissolve Ethyl isonipecotate (10 mmol) in Ethanol (10 mL).

-

Add: Add Hydrazine hydrate (20 mmol) dropwise.

-

Irradiate: Seal the vessel. Program MW: 100°C, 150 Watts, 10 minutes (Hold time).

-

Workup: Cool to RT. The excess hydrazine and solvent are removed under reduced pressure. The solid residue is recrystallized from ethanol to yield the hydrazide (Yield >90%).

Step 2: Synthesis of Thiosemicarbazide Intermediate

-

Load: Dissolve the Hydrazide (5 mmol) from Step 1 in Ethanol (10 mL).

-

Add: Add Phenyl isothiocyanate (5.5 mmol) slowly.

-

Irradiate: Seal. Program MW: 80°C, 100 Watts, 3 minutes .

-

Observation: A solid precipitate (thiosemicarbazide) typically forms.

-

Validation: Take a small aliquot for TLC (Mobile phase: CHCl3:MeOH 9:1). If starting material remains, extend MW by 1 min.

Step 3: Cyclization to 1,2,4-Triazole (The Critical Step)

-

Catalysis: To the reaction vessel containing the intermediate (do not isolate if one-pot is desired, though isolation improves purity), add 2N NaOH or KOH solution (5 mL).

-

Irradiate: Seal. Program MW: 120°C, 200 Watts, 6-8 minutes .

-

Note: The pressure will rise significantly. Ensure the vessel limit (typically 300 psi) is not exceeded.

-

-

Workup:

Optimization & Troubleshooting Guide

Comparative Efficiency: Thermal vs. Microwave

| Parameter | Conventional Thermal Reflux | Microwave-Assisted (Protocol Above) | Improvement Factor |

| Reaction Time | 18 - 24 Hours | 15 - 20 Minutes | ~70x Faster |

| Solvent Vol. | 50 - 100 mL | 5 - 10 mL | 10x Less Waste |

| Yield | 65 - 75% | 85 - 94% | +20% Yield |

| Purity (Crude) | Low (requires column chrom.) | High (recrystallization sufficient) | Simplified Workup |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Vessel Over-pressurization | Solvent vapor pressure too high at 120°C. | Switch from EtOH to DMF or DMSO (lower vapor pressure). Reduce fill volume to <50%. |

| Incomplete Cyclization | Insufficient base concentration. | Increase KOH concentration to 4N. Ensure temperature reaches 120°C (internal probe). |

| Side Products (Dimerization) | Oxidation of thiol group. | Degas solvents with Nitrogen before irradiation. Add antioxidant (e.g., Sodium metabisulfite). |

| Charring/Decomposition | "Hot spots" due to poor stirring. | Increase magnetic stirring speed to maximum. Use "Power Cycling" mode (cooling air on during heating). |

Experimental Workflow Visualization

Figure 2: Laboratory Workflow

Caption: Step-by-step decision tree for the microwave-assisted synthesis of 1,2,4-triazole piperidines.

References

-

Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Journal of Heterocyclic Chemistry, 57(3), 1387-1402.[2] [Link]

-

Panda, K. C., et al. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities.[6] Research Journal of Pharmacy and Technology, 15(1), 123-128. [Link]

-

Shelke, G. M., et al. (2015). A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide.[7] Synlett, 26(03), 404-407. [Link]

-

Kidwai, M., et al. (2005). Microwave Assisted Synthesis of Novel 1,2,4-Triazole Derivatives. Journal of the Korean Chemical Society, 49(5), 446-450. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.monash.edu [research.monash.edu]

- 3. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 4. scielo.org.za [scielo.org.za]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rjptonline.org [rjptonline.org]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

removing Boc protection from 3-(4H-1,2,4-triazol-3-yl)piperidine cleanly

Welcome to the PharmaTech Application Support Center .

Ticket ID: #BOC-TRZ-PIP-001 Subject: Clean Removal of Boc Protection from 3-(4H-1,2,4-triazol-3-yl)piperidine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Strategy

The Challenge: You are deprotecting 3-(4H-1,2,4-triazol-3-yl)piperidine . This is not a standard lipophilic molecule. It contains two basic nitrogen centers (the piperidine secondary amine and the triazole ring system).

-

Polarity: The deprotected product is highly polar and water-soluble.

-

Salt Formation: It will form stable salts with acids (HCl or TFA).

-

The Trap: Standard aqueous workups (DCM/Water extraction) will likely result in 0% yield in the organic layer because the product partitions into the aqueous phase.

The Solution: To achieve "clean" isolation, you must avoid aqueous extraction entirely. We recommend two specific protocols depending on your required final form:

-

Protocol A (HCl Salt): Precipitation-based isolation. Best for storage and stability.

-

Protocol B (Free Base): Solid-Phase Extraction (SCX). Best if the next step requires a nucleophilic amine.

Protocol A: The Precipitation Method (HCl Salt)

Recommended for: Long-term storage, stability, or if the next step is an amide coupling using standard coupling reagents.

Mechanism: HCl in 1,4-dioxane cleaves the Boc group.[1] The resulting product, being polar and basic, is insoluble in ether/dioxane and precipitates out, while the lipophilic byproducts (tert-butyl chloride, isobutylene) remain in solution.

Reagents:

-

4M HCl in 1,4-Dioxane (Anhydrous)[2]

-

Diethyl Ether (or MTBE)

-

Methanol (optional, for solubility)

Step-by-Step Workflow:

-

Dissolution: Dissolve your Boc-protected substrate in a minimal amount of 1,4-dioxane.

-

Note: If the substrate is not soluble, add dry Methanol dropwise until dissolved. Avoid excess MeOH as it solubilizes the final salt.

-

-

Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents).

-

Observation: Gas evolution (CO₂ and isobutylene) will occur.[3] A white precipitate may begin to form immediately.

-

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Check via TLC (stain with Ninhydrin; the product will stay at the baseline) or LCMS.

-

-

Precipitation (Critical Step):

-

Once complete, dilute the reaction mixture with a 10-fold excess of cold Diethyl Ether .

-

Stir vigorously for 10 minutes. The product should crash out as a white solid.[4]

-

-

Filtration: Filter the solid using a sintered glass funnel or a membrane filter.

-

Wash: Wash the filter cake 3x with Diethyl Ether.

-

Why: This washes away the Boc byproducts and excess HCl.

-

-

Drying: Dry under high vacuum.

-

Result: Pure 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride salt.

-

Protocol B: The "Catch & Release" Method (Free Base)

Recommended for: obtaining the pure free amine without residual acid, typically for immediate use in nucleophilic substitution.

Mechanism: Strong Cation Exchange (SCX) chromatography binds the basic amine product while allowing non-basic impurities (Boc byproducts) and acids (TFA) to wash through. The product is then "released" with ammonia.[5][6]

Reagents:

-

Dichloromethane (DCM)

-

SCX-2 Cartridge (e.g., Isolute or Bond Elut)

-

7N Ammonia in Methanol

Step-by-Step Workflow:

-

Deprotection: Dissolve substrate in DCM (or DCM/MeOH 4:1 if insoluble). Add TFA (20% v/v final concentration). Stir for 1–2 hours.

-

Concentration: Evaporate volatiles on a rotovap.

-

Troubleshooting: You will be left with a sticky oil (the TFA salt). Do not try to extract this.

-

-

Loading (The "Catch"):

-

Dissolve the sticky oil in minimal Methanol.

-

Load this solution onto a pre-conditioned SCX-2 cartridge .

-

-

Washing:

-

Flush the column with 3–5 column volumes (CV) of Methanol .

-

Result: This removes residual TFA, Boc byproducts, and non-basic impurities. The product remains bound to the silica sulfonic acid.

-

-

Elution (The "Release"):

-

Final Isolation: Concentrate the ammonia fraction in vacuo.

-

Result: Clean 3-(4H-1,2,4-triazol-3-yl)piperidine free base.

-

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| Product is a sticky gum/oil instead of a solid (Protocol A). | Hygroscopic salt formation. Piperidine salts are notorious for holding water/solvent. | Trituration: Add dry diethyl ether or pentane to the gum. Sonicate and scratch the flask walls with a spatula to induce crystallization. |

| Low Yield after Filtration. | Product solubility in the wash solvent. | Ensure you are using Diethyl Ether (very non-polar) and not THF or Dioxane for the wash. Ensure the ether is ice-cold. |

| LCMS shows M+56 peak (t-Butyl adduct). | Alkylation of the triazole or piperidine ring by the t-butyl cation. | Add a scavenger during deprotection. Add 2–5% Triethylsilane (TES) or Triisopropylsilane (TIPS) to the reaction mixture to quench the t-butyl cation. |

| Cannot remove excess TFA (Protocol B). | TFA forms strong H-bonds with the triazole. | Co-evaporation: Redissolve the crude oil in Toluene and evaporate. Repeat 3x. Toluene forms an azeotrope with TFA. Then proceed to SCX. |

Visual Decision Matrix

The following diagram illustrates the decision logic for selecting the correct protocol and the flow of the purification process.

Caption: Decision tree for selecting the optimal deprotection and isolation pathway based on the desired final state of the piperidine derivative.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Boc cleavage mechanisms and acid stability).

-

Common Organic Chemistry. (2025). Boc Deprotection Mechanism and Protocols (HCl & TFA). Retrieved from

-

Agilent Technologies. (2011).[8] Detergent and Salt Removal using Bond Elut OMIX SCX. (Demonstrates the efficacy of SCX for cleaning up polar amines). Retrieved from

-

BenchChem. (2025).[11][12] Protocol for the Deprotection of Boc Groups using HCl/Dioxane. Retrieved from

-

Biotage. (2025). ISOLUTE® SCX-2 Chemistry Data Sheet: Purification of Basic Products. (Detailed guide on Catch & Release chromatography). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 4. peptide.com [peptide.com]

- 5. cypress-international.com [cypress-international.com]

- 6. data.biotage.co.jp [data.biotage.co.jp]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. agilent.com [agilent.com]

- 9. rsc.org [rsc.org]

- 10. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Chiral Separation of 3-(4H-1,2,4-triazol-3-yl)piperidine

Topic: Method Development & Troubleshooting for the Enantioseparation of 3-(4H-1,2,4-triazol-3-yl)piperidine. Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists. Context: This molecule is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib). It possesses a basic secondary amine (piperidine) and an amphoteric triazole ring, presenting specific chromatographic challenges regarding peak tailing and retention.

Quick Start: The "Gold Standard" Protocol

If you are starting from scratch, do not waste time screening random columns. Based on the structural motifs (basic nitrogen heterocycle), the following method has the highest probability of success (Probability of Success > 85%).

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase (NP) | n-Hexane : Ethanol : Diethylamine (DEA) |

| Ratio | 70 : 30 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C - 30°C |

| Detection | UV @ 220 nm - 230 nm |

| Expected | > 2.5 |

Visual Workflow: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the correct mode based on your sample's solubility and the specific issues encountered.

Caption: Decision tree for selecting Normal Phase vs. Reverse Phase modes and troubleshooting basic amine tailing.

Troubleshooting & FAQs

Category 1: Peak Shape & Tailing

Q: My peaks are tailing significantly (

A: This is a classic "Basic Amine" interaction.

-

The Cause: The piperidine nitrogen (

) is interacting strongly with the residual silanols on the silica support of the chiral column. The triazole ring also contributes to this adsorption. -

The Fix: You must use a basic additive.

-

Add Diethylamine (DEA): Start with 0.1% DEA in the mobile phase. If tailing persists, increase to 0.2%.

-

Switch Modifier: Change Isopropyl Alcohol (IPA) to Ethanol (EtOH). Ethanol is more protic and can better solvate the amine, often sharpening the peak.

-

Advanced Fix: If using an Immobilized column (Chiralpak IA/IC), you can use stronger additives like Ethylenediamine (EDA) if standard DEA fails, though this is rarely needed for this molecule.

-

Q: Can I use Trifluoroacetic Acid (TFA) to sharpen the peaks?

A: Proceed with caution. While TFA protonates the amine (forming a salt) and suppresses silanol interaction, it can reverse the elution order or kill the chiral recognition on Amylose columns for certain basic compounds. Furthermore, if you switch back to a basic mobile phase later, the "memory effect" of TFA on the column can take hours to wash out.

-

Recommendation: Stick to basic additives (DEA/TEA) for this specific piperidine derivative.

Category 2: Retention & Selectivity

Q: The sample elutes at the void volume (

A: The molecule is too polar for your current organic ratio.

-

The Cause: 3-(triazolyl)piperidine is a polar molecule. A mobile phase with high alcohol content (e.g., 50% EtOH) will wash it out immediately.

-

The Fix:

-

Reduce Polarity: Decrease the Ethanol/IPA content to 10-15%.

-

Switch Solvent: Replace Ethanol with IPA. IPA is a weaker eluent than Ethanol in Normal Phase, which will increase retention times and often improve resolution (

).

-

Q: I see peak splitting, but it doesn't look like chiral separation. Could it be tautomerism?

A: This is a valid concern but unlikely to be the primary cause of splitting in HPLC.

-

Mechanism: 1,2,4-triazoles exhibit annular tautomerism (1H

2H -

Diagnosis: If you see a "saddle" or broad plateau between peaks, it might be partial separation of enantiomers, not tautomers.

-

Verification: Run the column at a lower temperature (10°C). If the peaks sharpen and separate further, it is chiral separation. If the peak shape degrades further or bridges, it could be dynamic phenomena (rare). Assume it is chiral separation and optimize

first.

Category 3: Detection & Sensitivity [1]

Q: I have high noise at 210 nm. Where should I detect?

A: The triazole ring has an absorption maximum near 205-215 nm, but many solvents (and DEA) absorb here.

-

The Fix:

-

Wavelength: Move to 225 nm or 230 nm . You sacrifice some absorbance for a much quieter baseline.

-

Mobile Phase Quality: Ensure you are using HPLC-grade DEA. Old DEA oxidizes and turns yellow, causing high UV background.

-

Derivatization (Plan B): If the native signal is too weak (e.g., for trace impurity analysis), derivatize the piperidine amine with Benzoyl Chloride . This adds a strong chromophore, allowing detection at 254 nm, and often improves chiral recognition on Chiralpak IA columns.

-

Alternative Protocol: Reverse Phase (RP)[4]

If your lab restricts the use of Hexane (Normal Phase), use this MS-compatible Reverse Phase method.

| Parameter | Condition |

| Column | Chiralpak IG-U or Chiralpak IC (Immobilized) |

| Mobile Phase | Acetonitrile : 20mM Ammonium Bicarbonate (pH 9.0) |

| Ratio | 40 : 60 (v/v) |

| Why this works? | High pH keeps the piperidine unprotonated (neutral), improving interaction with the chiral selector and reducing silanol tailing without needing DEA. |

References

-

Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link

-

Babu, C. V. R., et al. (2014).[2] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[2] (Demonstrates separation of piperidine core using Chiralpak AD-H). Link

-

FDA Center for Drug Evaluation and Research. (2017). Application Number: 208447Orig1s000 (Niraparib). (References chiral purity methods for piperidine-triazole intermediates). Link

-

Al-Othman, Z. A., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." Molecules, 26(2). (Discusses polysaccharide column behavior with nitrogen heterocycles). Link

Sources

stability of 3-(4H-1,2,4-triazol-3-yl)piperidine in acidic media

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the . As Senior Application Scientists, we have synthesized data from foundational chemical principles and analogous structures to offer field-proven insights and robust protocols. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the chemical behavior of 3-(4H-1,2,4-triazol-3-yl)piperidine in acidic environments.

Q1: What are the expected pKa values for 3-(4H-1,2,4-triazol-3-yl)piperidine and what do they mean for my acidic experiments?

A1: The molecule has two key ionizable groups: the piperidine ring and the 1,2,4-triazole ring.

-

Piperidine Nitrogen: The piperidine nitrogen is a secondary aliphatic amine and is expected to be the most basic site. Its conjugate acid pKa is typically around 11. This means the piperidine ring will be almost entirely protonated (exist as a piperidinium ion) in any solution with a pH below 9.

-

1,2,4-Triazole Ring: The 1,2,4-triazole ring is amphoteric.[1] The pKa for the protonated triazolium cation is approximately 2.45, while the pKa for the N-H proton is about 10.26.[1] In strongly acidic conditions (pH < 2.45), the triazole ring will also become protonated, likely at the N4 position.[2][3]

Implication: In most acidic media used for experiments (e.g., pH 1-5), you should expect the molecule to exist as a mono- or di-protonated salt. This can significantly impact its solubility, polarity, and interaction with analytical columns.

Q2: How stable is the 1,2,4-triazole ring itself to acid-catalyzed degradation?

A2: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered to be stable under moderately acidic conditions.[4] Its aromaticity confers significant resistance to hydrolysis or ring-opening reactions.[4] While extreme conditions (e.g., highly concentrated acid at high temperatures) could potentially force degradation, the ring is not expected to be the primary point of lability under typical experimental or physiological acidic conditions.

Q3: What is the most likely site of protonation on the molecule in a solution of pH 1-2?

A3: In a solution with a pH of 1-2, both the piperidine nitrogen and the 1,2,4-triazole ring will be protonated. The piperidine nitrogen, being the stronger base, will be protonated first. As the pH drops below the triazole's pKa of ~2.45, the triazole ring will also accept a proton, leading to a dicationic species.[1][2] The molecule is commercially available as a dihydrochloride salt, reflecting the stability of this dicationic form.[5]

Troubleshooting Guide: Stability & Analysis

This guide provides solutions to specific issues you may encounter during your experiments.

Problem 1: My compound solution becomes cloudy or forms a precipitate after I add acid.

-

Probable Cause: This is likely a solubility issue, not necessarily degradation. When you add acid, you are forming the mono- or di-hydrochloride salt of the compound. While salts are often more water-soluble than the freebase, their solubility can vary greatly depending on the specific salt, concentration, and the ionic strength of the solution. You may have exceeded the solubility limit of the specific salt formed at that pH.

-

Troubleshooting Steps:

-

Confirm Reversibility: Take a small aliquot of the cloudy solution and carefully neutralize it with a base (e.g., dilute NaOH or NH4OH). If the precipitate redissolves, the issue is pH-dependent solubility, not irreversible degradation.

-

Adjust Concentration: The simplest solution is to work with a more dilute solution of your compound.

-

Use Co-solvents: If your experimental design allows, consider adding a small percentage of a water-miscible organic solvent (e.g., methanol, acetonitrile, DMSO) to the acidic medium to improve solubility.

-

Perform a Solubility Profile: Systematically determine the compound's solubility across a range of pH values to identify optimal conditions for your experiment.

-

Problem 2: I'm observing a decrease in the parent compound's peak area in my HPLC analysis over time at low pH.

-

Probable Cause: This indicates that your compound is likely degrading under the acidic stress conditions. Forced degradation studies are designed to intentionally provoke and analyze this behavior.[6][7] The loss of the parent compound should be accompanied by the appearance of new peaks corresponding to degradation products.

-

Troubleshooting Steps:

-

Implement Controls: Always run a control sample of the compound in a neutral or stable buffer at the same temperature and time points. This confirms that the degradation is acid-specific.

-